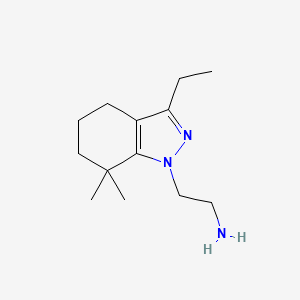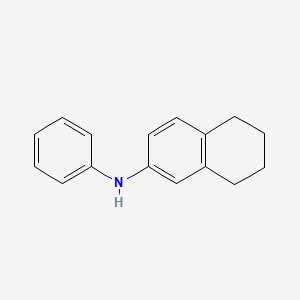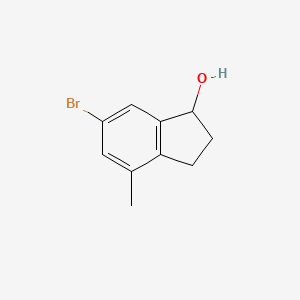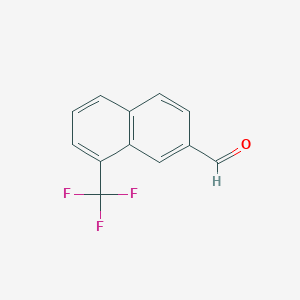
1-(2-(Tripropylsilyl)ethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 1-(2-(Tripropilsil)etil)aziridina es un compuesto orgánico que pertenece a la clase de las aziridinas, que son heterociclos de tres miembros que contienen nitrógeno. Las aziridinas son conocidas por su significativa tensión del anillo, lo que las hace altamente reactivas e intermediarios útiles en la síntesis orgánica. La incorporación del grupo tripropilsil en la 1-(2-(Tripropilsil)etil)aziridina aumenta su estabilidad y reactividad, convirtiéndola en un compuesto valioso en diversas aplicaciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-(Tripropilsil)etil)aziridina típicamente implica la reacción de una amina apropiada con un alqueno bajo condiciones específicas. Un método común es la reacción de N-tosil iminas con iodometil litio generado in situ, lo que permite una síntesis eficiente y general de aziridinas . Otro método implica el uso de diazoacetato de etilo en presencia de un catalizador como Bi(OTf)3 para producir carboxilatos de aziridina arilo con altos rendimientos y excelente diastereoselectividad .
Métodos de producción industrial
La producción industrial de 1-(2-(Tripropilsil)etil)aziridina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores ácidos sólidos como la Montmorillonita K-10 puede facilitar la reacción estereoespecífica de iminas con diazoacetato de etilo, proporcionando el producto aziridina deseado con buenos rendimientos .
Análisis De Reacciones Químicas
Tipos de reacciones
La 1-(2-(Tripropilsil)etil)aziridina experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de apertura de anillo nucleofílico: El anillo de tres miembros tensionado de las aziridinas las hace susceptibles al ataque nucleofílico, lo que lleva a reacciones de apertura de anillo.
Oxidación y reducción: Las aziridinas pueden oxidarse para formar N-óxidos de aziridina o reducirse para formar aminas.
Reacciones de sustitución: El anillo de aziridina puede participar en reacciones de sustitución, donde el átomo de nitrógeno es reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Reactivos nucleofílicos: Aminas, alcoholes, tioles
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico
Agentes reductores: Hidruro de aluminio y litio, borohidruro de sodio
Productos principales formados
Productos de apertura de anillo: Aminas, alcoholes, tioles
Productos oxidados: N-óxidos de aziridina
Productos reducidos: Aminas
Aplicaciones Científicas De Investigación
La 1-(2-(Tripropilsil)etil)aziridina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de la 1-(2-(Tripropilsil)etil)aziridina implica su capacidad de sufrir reacciones de apertura de anillo nucleofílico, que pueden conducir a la formación de varios compuestos biológicamente activos. La tensión y reactividad del anillo de aziridina lo convierten en un intermedio valioso en la síntesis de fármacos y otras moléculas bioactivas . Los objetivos moleculares y las vías involucradas en su acción dependen de la aplicación específica y la naturaleza de los nucleófilos con los que reacciona.
Comparación Con Compuestos Similares
La 1-(2-(Tripropilsil)etil)aziridina se puede comparar con otros derivados de aziridina y compuestos similares, como:
La singularidad de la 1-(2-(Tripropilsil)etil)aziridina radica en la presencia del grupo tripropilsil, que mejora su estabilidad y reactividad, convirtiéndola en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
65575-55-5 |
|---|---|
Fórmula molecular |
C13H29NSi |
Peso molecular |
227.46 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl-tripropylsilane |
InChI |
InChI=1S/C13H29NSi/c1-4-10-15(11-5-2,12-6-3)13-9-14-7-8-14/h4-13H2,1-3H3 |
Clave InChI |
PSTBQJLIFGMLEP-UHFFFAOYSA-N |
SMILES canónico |
CCC[Si](CCC)(CCC)CCN1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)


![Tert-butyl 6-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11882454.png)






